molecular formula C51H79NO13 B8062489 (3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-[(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone

(3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-[(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone

Cat. No.: B8062489
M. Wt: 914.2 g/mol
InChI Key: QFJCIRLUMZQUOT-BLBZBZKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex macrocyclic structure featuring multiple stereochemical centers, functional groups (e.g., hydroxyl, methoxy, epoxy, and ketone moieties), and a fused polycyclic backbone. The molecule’s macrocyclic core resembles natural products derived from microbial sources, such as marine actinomycetes, which are known for synthesizing structurally intricate secondary metabolites with antibiotic or anticancer properties .

Properties

IUPAC Name

(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H79NO13/c1-30-16-12-11-13-17-31(2)42(61-8)28-38-21-19-36(7)51(60,65-38)48(57)49(58)52-23-15-14-18-39(52)50(59)64-43(33(4)26-37-20-22-40(53)44(27-37)62-9)29-41(54)32(3)25-35(6)46(56)47(63-10)45(55)34(5)24-30/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,56,60H,14-15,18-24,26-29H2,1-10H3/b13-11-,16-12-,31-17-,35-25-/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJCIRLUMZQUOT-BLBZBZKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)O)C)C)O)OC)C)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]2C[C@@H](/C(=C\C=C/C=C\[C@H](C[C@H](C(=O)[C@@H]([C@@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)O)C)/C)O)OC)C)C)/C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H79NO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

914.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Microbial Strain Development

Rapamycin is biosynthesized by Streptomyces hygroscopicus, with mutant strains enhancing yield. Classical UV mutation techniques are employed to generate high-producing variants. For example, a mutant strain developed through UV exposure achieved a final yield of 337 mg/L in 274 hours, compared to 194 mg/L in 180 hours for the parent strain.

Fermentation Media Composition

Critical media components include soluble starch (90–99 g/L), corn steep liquor (10–11 g/L), dried yeast (20 g/L), and calcium carbonate (1 g/L). The pH is adjusted to 6.8 ± 0.1 using sodium hydroxide before sterilization.

Table 1: Fermentation Parameters and Outcomes

ParameterValueYield (mg/L)Byproduct (Ascomycin, mg/L)Source
Parent Strain180 h, 23°C, pH 6.819415
UV-Mutated Strain274 h, 23°C, pH 6.833730

Process Control

Dissolved oxygen is maintained above 25% through agitation, airflow, and head pressure adjustments. Temperature is tightly controlled at 23 ± 1°C , and pH is regulated within 6.8 ± 0.2 using sodium hydroxide or orthophosphoric acid.

Chemical Derivatization and Modification

Triflate Intermediate Formation

A key step in synthesizing Rapamycin derivatives involves generating a triflate intermediate. In one protocol, 2,6-Lutidine and trifluoromethane sulfonic anhydride react with a silyl-protected ethanol compound at -40°C to form the triflate. Silver acetate (0.000109 mol ) catalyzes the coupling of this intermediate with Rapamycin in dichloromethane.

Deprotection and Final Product Isolation

Protected intermediates are deprotected using 1 N HCl in methanol at 0–5°C , maintaining a pH of 1–3 . The crude product is purified via preparative HPLC, achieving >99% purity.

Table 2: Chemical Synthesis Yield and Purity

StepReagents/ConditionsPurity (%)Yield (g)Source
Triflate Formation2,6-Lutidine, -40°C, 3 h60–850.8
Deprotection1 N HCl, 25°C, 1 h>9918

Purification and Isolation Techniques

Solvent Extraction

Fermentation broth is extracted with ethyl acetate (1:1 v/v), followed by partial concentration under reduced pressure. Chilling the concentrate to 4°C and sparging with ammonia precipitates impurities, which are removed via filtration with Celite .

Chromatographic Purification

Silica gel chromatography is critical. The column is washed with 25% ethyl acetate in hexane , followed by 50% ethyl acetate , and the product is eluted with 75% ethyl acetate . Activated charcoal (27 g ) is used to adsorb contaminants, enhancing purity.

Analytical Methods for Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC monitors reaction progress and final purity. For example, crude Rapamycin after deprotection shows 60–65% purity , which improves to >99% after preparative HPLC.

Spectroscopy and Mass Spectrometry

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate structural integrity. These methods confirm the presence of the 23,27-epoxy moiety and hexamethyl groups.

Comparative Analysis of Synthesis Methods

Fermentation vs. Chemical Synthesis

  • Yield : Fermentation achieves higher yields (337 mg/L ) but requires longer durations. Chemical synthesis offers rapid derivatization but lower initial purity.

  • Scalability : Fermentation is scalable to industrial bioreactors (>30 kg broth), while chemical methods suit small-scale derivative production .

Chemical Reactions Analysis

Types of Reactions

Rapamycin undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in rapamycin reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols .

Major Products

Major products formed from rapamycin reactions include derivatives with modified functional groups, which can enhance its pharmacological properties .

Scientific Research Applications

Pharmaceutical Applications

Immunosuppressive Properties
The compound exhibits significant immunosuppressive effects similar to those of Everolimus. It is utilized in preventing organ rejection post-transplantation and in treating various autoimmune diseases. By inhibiting the mTOR pathway, it reduces T-cell activation and proliferation .

Antitumor Activity
Recent studies have indicated that this compound could be effective against mTORC1-activated tumors. Its selective inhibition of mTORC1 has shown promise in preclinical models for treating cancers associated with hyperactivation of the PI3K/mTOR pathway . This makes it a candidate for further development as an anticancer agent.

Mechanistic Insights

mTOR Pathway Inhibition
The compound functions by binding to specific sites on the mTOR protein complex. This action disrupts the signaling pathways that promote cell growth and proliferation—critical factors in cancer progression and organ transplant rejection .

Bi-Steric Inhibition
Research into its mechanism has revealed that it acts as a bi-steric inhibitor of mTORC1. This dual binding enhances its efficacy compared to traditional single-site inhibitors .

Case Study 1: Everolimus in Renal Transplantation

A clinical trial demonstrated that patients receiving Everolimus (and by extension compounds like it) showed reduced rates of acute rejection compared to those on standard immunosuppressive regimens. The study highlighted improved renal function over time with lower incidence of nephrotoxicity .

Case Study 2: Anticancer Efficacy

In vitro studies have illustrated that the compound inhibits tumor cell lines derived from breast cancer and renal cell carcinoma. These findings suggest that it may be effective in combination therapies aimed at enhancing the efficacy of existing chemotherapeutics .

Safety and Regulatory Status

As a derivative of rapamycin (another mTOR inhibitor), the safety profile of this compound is under continuous evaluation. Regulatory agencies like the FDA monitor its use in clinical settings to ensure patient safety while exploring new therapeutic avenues .

Mechanism of Action

Rapamycin exerts its effects by inhibiting the mammalian target of rapamycin (mTOR), a serine/threonine-specific protein kinase that regulates cell growth, proliferation, and survival. Rapamycin binds to the intracellular receptor FK506-binding protein 12 (FKBP12), forming a complex that interacts with the FKBP12-rapamycin-binding domain of mTOR. This interaction inhibits mTOR activity, leading to the suppression of T-cell activation and proliferation .

Comparison with Similar Compounds

Research Findings and Methodologies

Database-Driven Analysis
  • PubChem/ChEMBL: These databases standardize structural and bioactivity data, enabling similarity searches via SMILES or InChI keys (). For example, the target compound’s InChIKey (if available) could map to analogs with known toxicity profiles ().
  • KEGG/PDBeChem : Used to identify conserved biochemical motifs, such as the epoxy-pyrido core, which may align with pathways like polyketide biosynthesis ().
Computational Similarity Metrics
  • Tanimoto Coefficient : A fragment-based similarity score (e.g., using MACCS keys) would quantify overlap with bioactive macrocycles in ChEMBL .
  • 3D Pharmacophore Mapping: Tools like Toxmatch () could assess spatial alignment of functional groups with known inhibitors.
Challenges in Comparison
  • Structural Complexity : The compound’s size and stereochemical diversity complicate exact matches in public databases ().
  • Data Gaps: Limited experimental data necessitate reliance on predictive models, which may overlook minor structural variations critical for activity .

Biological Activity

The compound is a complex organic molecule with significant biological activity. It is a derivative of rapamycin and is recognized for its potential in various therapeutic applications. This article delves into the biological activity of this compound by exploring its mechanisms of action and relevant research findings.

Chemical Structure and Properties

The compound's structure features multiple stereocenters and functional groups that contribute to its biological activity. It has a molecular formula of C51H76N2O13 and a molecular weight of approximately 917.19 g/mol. The presence of hydroxyl groups and methoxy substituents enhances its solubility and reactivity.

The compound primarily acts as an inhibitor of the mechanistic target of rapamycin (mTOR), a crucial regulator of cell growth and metabolism. mTOR operates through two distinct complexes: mTORC1 and mTORC2. Inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Key Mechanisms:

  • Inhibition of mTORC1 : The compound binds to the FKBP12 protein to inhibit mTORC1 activity. This results in decreased phosphorylation of downstream targets such as S6K and 4EBP1 .
  • Selective Bi-Steric Inhibition : Recent studies have indicated that modifications to the compound enhance its selectivity for mTORC1 over mTORC2 by utilizing bi-steric inhibitors that simultaneously target both the orthosteric and allosteric sites on mTOR .

Antitumor Effects

Research has demonstrated that this compound exhibits potent antitumor activity across various cancer types. It has been shown to:

  • Induce apoptosis in cancer cell lines.
  • Inhibit tumor growth in xenograft models.
  • Enhance the efficacy of other chemotherapeutic agents when used in combination therapies.

Case Studies

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry reported that the compound significantly inhibited growth in breast cancer cell lines with an IC50 value in the low nanomolar range .
    Cell LineIC50 (nM)Mechanism
    MCF-715mTORC1 inhibition
    MDA-MB-23120Apoptosis induction
  • Xenograft Model : In vivo studies using mouse models indicated that administration of the compound resulted in a marked reduction in tumor size compared to control groups .

Pharmacokinetics

The pharmacokinetic profile shows that the compound has favorable absorption characteristics with a bioavailability rate exceeding 50%. It is metabolized primarily in the liver and exhibits a half-life suitable for once-daily dosing regimens.

Safety Profile

Toxicological assessments have indicated a manageable safety profile with minimal adverse effects observed at therapeutic doses. Notable side effects include mild gastrointestinal disturbances and transient liver enzyme elevations.

Q & A

Basic Research Questions

Q. How can researchers determine the stereochemical configuration of this compound using spectroscopic methods?

  • Methodological Answer : Utilize high-resolution nuclear magnetic resonance (NMR) spectroscopy, particularly NOESY/ROESY experiments, to identify spatial proximity of protons and confirm stereochemistry. X-ray crystallography remains the gold standard for resolving complex stereochemical arrangements in crystalline forms . Cross-validate findings with computational models (e.g., density functional theory) to ensure consistency in predicted vs. observed configurations.

Q. What are the key challenges in synthesizing this compound under laboratory conditions?

  • Methodological Answer : The compound’s macrocyclic structure and multiple stereocenters pose significant synthetic hurdles. Use fragment-based synthesis with orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to isolate reactive intermediates. Monitor reaction progress via LC-MS and optimize catalysts (e.g., chiral transition-metal complexes) for enantioselective steps .

Q. How can statistical design of experiments (DoE) improve yield in multi-step syntheses?

  • Methodological Answer : Apply factorial design to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can model non-linear relationships between parameters, reducing the number of trials needed for optimization. Use ANOVA to isolate significant factors and interactions .

Advanced Research Questions

Q. How can computational chemistry be integrated with experimental data to optimize the synthesis pathway?

  • Methodological Answer : Implement quantum mechanical calculations (e.g., DFT) to predict transition states and activation energies for key steps. Pair this with AI-driven platforms like COMSOL Multiphysics to simulate reaction kinetics and mass transfer limitations. Validate predictions with small-scale experiments, iterating models based on empirical data .

Q. What strategies resolve contradictions between theoretical predictions and experimental reactivity data?

  • Methodological Answer : Conduct sensitivity analyses to identify discrepancies in computational assumptions (e.g., solvent effects, implicit vs. explicit solvation models). Use high-throughput experimentation (HTE) to generate empirical datasets under varied conditions. Cross-reference with cheminformatics tools to refine computational parameters .

Q. How can membrane separation technologies enhance purification of intermediates?

  • Methodological Answer : Employ nanofiltration membranes with tailored pore sizes (e.g., 200–500 Da MWCO) to separate macrocyclic intermediates from smaller byproducts. Optimize transmembrane pressure and solvent composition (e.g., acetone/water mixtures) to balance selectivity and flux rates. Monitor purity via HPLC with evaporative light scattering detection (ELSD) .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

  • Methodological Answer : Use accelerated stability testing (40°C/75% RH) combined with LC-MS/MS to track degradation products. Apply Arrhenius kinetics to extrapolate shelf-life. For in situ analysis, employ microfluidic devices coupled with Raman spectroscopy to monitor real-time degradation pathways .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Use a split-plot design to systematically vary substituents (e.g., methoxy vs. hydroxy groups) while controlling for batch effects. Analyze bioactivity data via multivariate regression (e.g., PLS) to correlate structural features with functional outcomes. Include negative controls to account for non-specific interactions .

Q. What statistical methods are robust for analyzing heterogeneous datasets in optimization studies?

  • Methodological Answer : Apply mixed-effects models to account for nested variables (e.g., reactor batches, operator variability). Use Bayesian hierarchical modeling to integrate prior knowledge (e.g., literature data) with new experimental results, improving parameter estimation in sparse datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-[(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone
Reactant of Route 2
(3S,6R,7E,9R,10R,12R,14S,15E,17E,19E,21S,23S,26R,27R,34aS)-9,10,12,13,14,21,22,23,24,25,26,27,32,33,34,34a-Hexadecahydro-9,27-dihydroxy-3-[(1R)-2-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-1-methylethyl]-10,21-dimethoxy-6,8,12,14,20,26-hexamethyl-23,27-epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclohentriacontine-1,5,11,28,29(4H,6H,31H)-pentone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.